molecular formula C18H16N2O3 B7593651 3-Pyridin-3-ylpropyl 2-phenyl-1,3-oxazole-4-carboxylate

3-Pyridin-3-ylpropyl 2-phenyl-1,3-oxazole-4-carboxylate

Cat. No. B7593651
M. Wt: 308.3 g/mol
InChI Key: DJXUGPQOLIKUCC-UHFFFAOYSA-N
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Description

3-Pyridin-3-ylpropyl 2-phenyl-1,3-oxazole-4-carboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a heterocyclic compound that has been synthesized through various methods and has shown promising results in scientific research applications.

Scientific Research Applications

3-Pyridin-3-ylpropyl 2-phenyl-1,3-oxazole-4-carboxylate has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-diabetic properties. In one study, it was found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced inflammation in mice. In another study, it was shown to inhibit the growth of lung cancer cells in vitro and in vivo.

Mechanism of Action

The mechanism of action of 3-Pyridin-3-ylpropyl 2-phenyl-1,3-oxazole-4-carboxylate is not fully understood. However, it has been proposed that it may act through the inhibition of nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammatory and immune responses. It may also act through the inhibition of the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
3-Pyridin-3-ylpropyl 2-phenyl-1,3-oxazole-4-carboxylate has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as IL-1β and TNF-α in inflammation. It has also been found to induce apoptosis in cancer cells and inhibit their growth. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-Pyridin-3-ylpropyl 2-phenyl-1,3-oxazole-4-carboxylate is its potential as a therapeutic agent for various diseases. It has shown promising results in preclinical studies and may be developed as a drug candidate in the future. However, one of the limitations is its low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research of 3-Pyridin-3-ylpropyl 2-phenyl-1,3-oxazole-4-carboxylate. One direction is to investigate its potential as a therapeutic agent for other diseases such as autoimmune diseases and neurodegenerative diseases. Another direction is to optimize its chemical structure to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand its mechanism of action and to identify its molecular targets.

Synthesis Methods

The synthesis of 3-Pyridin-3-ylpropyl 2-phenyl-1,3-oxazole-4-carboxylate has been achieved through various methods. One of the commonly used methods is the reaction of 2-phenyl-1,3-oxazole-4-carboxylic acid with 3-pyridin-3-ylpropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields 3-Pyridin-3-ylpropyl 2-phenyl-1,3-oxazole-4-carboxylate as a white solid.

properties

IUPAC Name

3-pyridin-3-ylpropyl 2-phenyl-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c21-18(22-11-5-7-14-6-4-10-19-12-14)16-13-23-17(20-16)15-8-2-1-3-9-15/h1-4,6,8-10,12-13H,5,7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXUGPQOLIKUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CO2)C(=O)OCCCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyridin-3-ylpropyl 2-phenyl-1,3-oxazole-4-carboxylate

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